molecular formula C14H14N4O5 B12547935 2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester CAS No. 144605-96-9

2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester

Cat. No.: B12547935
CAS No.: 144605-96-9
M. Wt: 318.28 g/mol
InChI Key: IKTLBDPHWJHKRH-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The nitro and nitroso groups are introduced through nitration and nitrosation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-1-methyl-6-nitro-2-nitroso-1H-pyrido(3,4-b)indole-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The nitro and nitroso groups play a crucial role in its bioactivity, potentially interacting with enzymes and receptors involved in cellular processes . The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Properties

CAS No.

144605-96-9

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

methyl 1-methyl-6-nitro-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C14H14N4O5/c1-7-13-10(6-12(14(19)23-2)17(7)16-20)9-5-8(18(21)22)3-4-11(9)15-13/h3-5,7,12,15H,6H2,1-2H3

InChI Key

IKTLBDPHWJHKRH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC(N1N=O)C(=O)OC)C3=C(N2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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